molecular formula C11H13NO3 B114286 N-benzoyl-2-methylalanine CAS No. 57224-51-8

N-benzoyl-2-methylalanine

Cat. No.: B114286
CAS No.: 57224-51-8
M. Wt: 207.23 g/mol
InChI Key: AXAMLHJXUICVAY-UHFFFAOYSA-N
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Description

N-benzoyl-2-methylalanine: is an organic compound with the molecular formula C11H13NO3 It is a derivative of alanine, where the amino group is substituted with a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Classical Amidation: One common method to synthesize N-benzoyl-2-methylalanine involves the reaction of 2-methylalanine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    One-Pot Amidation: Another efficient method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride.

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These processes involve the use of automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations, minimizing side reactions and maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-benzoyl-2-methylalanine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The benzoyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

N-benzoyl-2-methylalanine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. Its benzoyl group can mimic natural substrates, providing insights into enzyme mechanisms.

    Medicine: This compound is investigated for its potential therapeutic applications, including as a precursor for drug development. Its structural similarity to natural amino acids makes it a candidate for designing enzyme inhibitors and other bioactive molecules.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzoyl-2-methylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl group can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, inhibiting their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the methyl group on the alanine moiety, which can influence its chemical reactivity and biological activity. This structural feature allows for specific interactions with enzymes and receptors, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-benzamido-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-11(2,10(14)15)12-9(13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAMLHJXUICVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292729
Record name N-benzoyl-2-methylalanine
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Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57224-51-8
Record name N-Benzoyl-2-methylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57224-51-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 85157
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Record name 57224-51-8
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Record name N-benzoyl-2-methylalanine
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Record name 2-methyl-2-(phenylformamido)propanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is particularly interesting about the reaction of N-benzoyl-2-methylalanine with copper(II) and trimethylamine N-oxide?

A1: The research demonstrates that this compound undergoes a specific chemical transformation when interacting with copper(II) in the presence of trimethylamine N-oxide. This reaction leads to the ortho-hydroxylation of the aromatic ring within the this compound structure []. This type of selective hydroxylation is significant in organic chemistry, as it can be challenging to achieve with high specificity using traditional methods.

Q2: What is the proposed mechanism behind this specific hydroxylation?

A2: While the exact mechanism isn't fully elucidated in the paper, the authors propose that the reaction proceeds through the formation of a transient copper(III) species []. This highly reactive copper species is thought to facilitate the insertion of a hydroxyl group (-OH) at the ortho position of the aromatic ring in this compound. Further studies would be needed to confirm this proposed mechanism and understand the detailed steps involved.

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